1-(2-Chloroethyl)-1-pyridin-3-ylurea

Catalog No.
S15675279
CAS No.
M.F
C8H10ClN3O
M. Wt
199.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloroethyl)-1-pyridin-3-ylurea

Product Name

1-(2-Chloroethyl)-1-pyridin-3-ylurea

IUPAC Name

1-(2-chloroethyl)-1-pyridin-3-ylurea

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

InChI

InChI=1S/C8H10ClN3O/c9-3-5-12(8(10)13)7-2-1-4-11-6-7/h1-2,4,6H,3,5H2,(H2,10,13)

InChI Key

RPIMKPCVGCFMQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N(CCCl)C(=O)N

1-(2-Chloroethyl)-1-pyridin-3-ylurea, also known as N-(2-chloroethyl)-N'-(3-pyridinyl)urea, is a chemical compound with the molecular formula C8H10ClN3OC_8H_{10}ClN_3O and a molecular weight of approximately 199.64 g/mol. This compound features a pyridine ring substituted with a urea group, specifically at the 3-position of the pyridine, and a chloroethyl side chain. Its structure can be represented by the SMILES notation: O=C(Nc1cccnc1)NCCCl .

Physically, 1-(2-Chloroethyl)-1-pyridin-3-ylurea is characterized by various properties including a density of 1.309 g/cm³, a boiling point of 322.5 °C, and a flash point of 148.9 °C . The compound is soluble in organic solvents and has been studied for its potential biological activities.

The synthesis of 1-(2-Chloroethyl)-1-pyridin-3-ylurea typically involves the reaction between pyridin-3-ylamine and 1-chloro-2-isocyanatoethane in tetrahydrofuran as a solvent. This reaction yields the urea derivative with an approximate yield of 81% after about 1.5 hours of reaction time .

Additionally, this compound can undergo further reactions to produce derivatives such as 1-(2-chloroethyl)-1-nitroso-3-pyridin-3-ylurea when treated with sodium nitrite in formic acid at low temperatures .

Research indicates that 1-(2-Chloroethyl)-1-pyridin-3-ylurea exhibits significant biological activity, particularly as an anticancer agent. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies. The chloroethyl moiety is known to impart alkylating properties, which can lead to DNA damage in cancer cells, thus inhibiting their proliferation .

The primary synthesis method for 1-(2-Chloroethyl)-1-pyridin-3-ylurea involves:

  • Starting Materials: Pyridin-3-ylamine and 1-chloro-2-isocyanatoethane.
  • Solvent: Tetrahydrofuran.
  • Procedure:
    • Combine the starting materials in tetrahydrofuran.
    • Stir the mixture for approximately 1.5 hours.
    • Isolate the product through standard purification techniques.

This method has been optimized to achieve high yields while maintaining the integrity of the product .

The applications of 1-(2-Chloroethyl)-1-pyridin-3-ylurea are primarily found in medicinal chemistry, particularly in developing anticancer drugs. Its unique structure allows it to serve as a scaffold for synthesizing more complex molecules with enhanced therapeutic properties. Additionally, it may have potential uses in agricultural chemistry as a pesticide or herbicide due to its biological activity against various organisms .

Interaction studies have revealed that 1-(2-Chloroethyl)-1-pyridin-3-ylurea can interact with cellular components such as DNA and proteins involved in cell cycle regulation. These interactions are critical for understanding its mechanism of action as an anticancer agent. Research into its binding affinities and interaction profiles is ongoing to elucidate its full pharmacological potential .

Several compounds share structural similarities with 1-(2-Chloroethyl)-1-pyridin-3-ylurea, including:

Compound NameStructure FeaturesUnique Properties
N-(2-Chloroethyl)-N'-(4-pyridinyl)ureaSimilar chloroethyl and pyridine moietiesPotentially different biological activity
N-(2-Chloroethyl)-N'-(pyrimidinyl)ureaContains a pyrimidine ringDifferent reactivity profiles
N-(2-Chloroethyl)-N'-(5-methylpyridinyl)ureaMethyl substitution on pyridineMay exhibit altered lipophilicity

These compounds are unique due to variations in their nitrogen-containing heterocycles or substituents on the urea group, which may influence their biological activities and chemical reactivities .

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

199.0512396 g/mol

Monoisotopic Mass

199.0512396 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

Explore Compound Types